O-Desmethyl apixaban sulfate sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

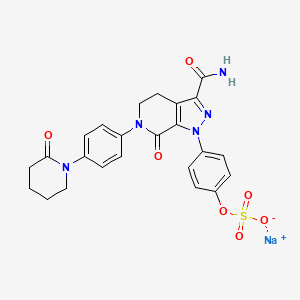

Properties

Molecular Formula |

C24H22N5NaO7S |

|---|---|

Molecular Weight |

547.5 g/mol |

IUPAC Name |

sodium [4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[5,4-c]pyridin-1-yl]phenyl] sulfate |

InChI |

InChI=1S/C24H23N5O7S.Na/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35;/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35);/q;+1/p-1 |

InChI Key |

IIZNDSHJOZRLJA-UHFFFAOYSA-M |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of O-Desmethyl Apixaban Sulfate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the major circulating metabolite of apixaban in humans. Apixaban, a potent, direct, and reversible inhibitor of Factor Xa, is a widely used oral anticoagulant for the prevention and treatment of thromboembolic diseases. Understanding the synthesis and characterization of its metabolites is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for the development of reference standards for analytical assays. This technical guide provides a detailed overview of the synthesis and characterization of O-desmethyl apixaban sulfate sodium.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the precursor, O-desmethyl apixaban, followed by a sulfation reaction and subsequent conversion to its sodium salt.

Synthesis of O-Desmethyl Apixaban

The synthesis of O-desmethyl apixaban follows a similar pathway to the synthesis of apixaban, with the key difference being the use of a protected 4-hydroxyphenylhydrazine derivative in place of the 4-methoxyphenylhydrazine used for apixaban. Numerous patents describe the synthesis of apixaban and its core intermediates. A plausible synthetic route to O-desmethyl apixaban is outlined below.

Experimental Protocol: Synthesis of O-Desmethyl Apixaban (Proposed)

-

Step 1: Synthesis of the pyrazole (B372694) core. The synthesis would begin with the reaction of a protected 4-hydroxyphenylhydrazine with a suitable pyrazole precursor, such as ethyl 2-chloro-3-oxobutanoate, to form the corresponding pyrazole-3-carboxylate.

-

Step 2: Formation of the pyrazolo[3,4-c]pyridin-7-one core. The pyrazole intermediate is then reacted with a suitable diketone or its equivalent to construct the bicyclic pyrazolo[3,4-c]pyridin-7-one core structure.

-

Step 3: Introduction of the piperidinylphenyl moiety. The subsequent step involves the coupling of the pyrazolo[3,4-c]pyridin-7-one core with a derivative of 4-(2-oxopiperidin-1-yl)aniline. This is typically achieved through a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.

-

Step 4: Amidation. The ester group on the pyrazole ring is then converted to the primary amide through reaction with ammonia.

-

Step 5: Deprotection. The protecting group on the phenolic hydroxyl is removed to yield O-desmethyl apixaban.

Sulfation of O-Desmethyl Apixaban and Salt Formation

Experimental Protocol: Sulfation and Salt Formation (Proposed)

-

Sulfation: O-desmethyl apixaban is dissolved in a suitable aprotic solvent, such as pyridine (B92270) or N,N-dimethylformamide (DMF). A sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water or a dilute aqueous base. The product is then extracted into a suitable organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude O-desmethyl apixaban sulfate.

-

Sodium Salt Formation: The crude O-desmethyl apixaban sulfate is dissolved in a suitable solvent, such as methanol (B129727) or ethanol. A solution of sodium hydroxide (B78521) or sodium methoxide (B1231860) in the corresponding alcohol is added dropwise until the desired pH is reached. The sodium salt precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for apixaban and its metabolites.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to elucidate its fragmentation pattern for structural confirmation.

Experimental Protocol: LC-MS/MS Analysis

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

-

Data Acquisition: Full scan mode is used to determine the parent ion mass, and product ion scan (MS/MS) mode is used to obtain fragmentation data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the synthesized molecule. Both 1H and 13C NMR spectra are acquired.

Experimental Protocol: NMR Analysis

-

Solvent: A deuterated solvent in which the compound is soluble, such as dimethyl sulfoxide-d6 (DMSO-d6) or deuterium (B1214612) oxide (D2O), is used.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain high-resolution spectra.

-

Experiments: In addition to standard 1D 1H and 13C NMR, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₂₂N₅NaO₇S |

| Molecular Weight | 547.52 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

Table 2: HPLC Purity Data (Representative)

| Compound | Retention Time (min) | Purity (%) |

| This compound | 8.5 | >98 |

Table 3: Mass Spectrometry Data

| Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | [M-Na+2H]⁺ (Calculated) | [M-Na+2H]⁺ (Observed) |

| ESI Positive | 548.12 | Data not available | 526.14 | Data not available |

Table 4: ¹H NMR Spectral Data (Predicted, in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Specific data not available | - | - | Aromatic, Aliphatic Protons |

Note: Actual experimental NMR data is not publicly available. The provided table is a placeholder for predicted data.

Visualizations

Caption: Proposed chemical synthesis pathway for this compound.

O-Desmethyl Apixaban Sulfate: A Comprehensive Technical Review of its Formation and Pharmacological Inactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apixaban (B1684502) is a potent, direct, and selective inhibitor of Factor Xa (FXa), widely prescribed for the prevention and treatment of thromboembolic events. Its clinical success is supported by a predictable pharmacokinetic and pharmacodynamic profile. A key aspect of this profile is its metabolism to O-desmethyl apixaban sulfate (B86663), the major circulating metabolite in humans. This technical guide provides an in-depth examination of the mechanism of action—or more accurately, the pharmacological inactivity—of O-desmethyl apixaban sulfate. We will detail its metabolic pathway, present comparative pharmacokinetic data, and describe the experimental protocols used to characterize this critical metabolite. This document serves as a comprehensive resource for researchers and professionals involved in anticoagulant drug development and metabolic studies.

Introduction

Apixaban exerts its anticoagulant effect by directly binding to and inhibiting both free and clot-bound Factor Xa, a critical enzyme in the coagulation cascade.[1][2] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1] The metabolic fate of apixaban is a crucial determinant of its safety and efficacy profile. In humans, apixaban is metabolized to several products, with O-desmethyl apixaban sulfate being the most significant circulating metabolite.[3][4] Understanding the pharmacological activity of this metabolite is paramount for a complete characterization of the drug. This guide will demonstrate that O-desmethyl apixaban sulfate is a pharmacologically inactive metabolite, a feature that contributes to apixaban's predictable anticoagulant effect and favorable safety profile.

Mechanism of Action of Apixaban and the Role of O-Desmethyl Apixaban Sulfate

The primary mechanism of action of apixaban is the direct, selective, and reversible inhibition of Factor Xa.[2] In stark contrast, its major metabolite, O-desmethyl apixaban sulfate, is considered pharmacologically inactive.[5] Its inhibitory activity against human Factor Xa is profoundly lower than that of the parent compound.[6][7] This significant difference in potency underscores the importance of the parent molecule for the therapeutic effect and highlights a favorable metabolic pathway where the major metabolite does not contribute to the anticoagulant activity, thus reducing the potential for unpredictable cumulative effects.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The pharmacokinetic profiles of apixaban and its major metabolite have been characterized in human studies. While specific Cmax and AUC values for O-desmethyl apixaban sulfate are not consistently reported across publicly available literature, it is established that it constitutes a significant portion of the total drug-related material in circulation.[8] The following table summarizes the key quantitative data available for apixaban and its O-desmethyl sulfate metabolite.

| Parameter | Apixaban | O-Desmethyl Apixaban Sulfate | Reference |

| Target | Factor Xa | Factor Xa | [1] |

| Mechanism | Direct, selective, reversible inhibitor | Weak inhibitor | [2][6] |

| Ki (human FXa) | 0.08 nM | 58 µM | [5][6][7] |

| Major Circulating Component in Human Plasma | Yes | Yes (as major metabolite) | [3][4] |

| Relative Exposure | Parent Drug | ~25% of parent AUC | [8] |

| Cmax (10 mg single dose) | ~171 ng/mL (for 5mg BID) | Data not readily available | [9] |

| Tmax | 3-4 hours | Data not readily available | [10] |

| Half-life (t½) | ~12 hours | Data not readily available | [10] |

Metabolic Pathway

The formation of O-desmethyl apixaban sulfate is a two-step process primarily occurring in the liver.

-

O-demethylation: Apixaban is first metabolized by cytochrome P450 enzymes, predominantly CYP3A4 and to a lesser extent CYP3A5, to form O-desmethyl apixaban.[11][12]

-

Sulfation: The resulting O-desmethyl apixaban undergoes sulfation, a phase II metabolic reaction. This conjugation is catalyzed by sulfotransferase enzymes, with SULT1A1 being the primary enzyme responsible for the formation of O-desmethyl apixaban sulfate.[12]

The following diagram illustrates this metabolic pathway:

References

- 1. [PDF] In Vitro Assessment of Metabolic Drug-Drug Interaction Potential of Apixaban through Cytochrome P450 Phenotyping, Inhibition, and Induction Studies | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of factor Xa inhibition by recombinant tick anticoagulant peptide: both active site and exosite interactions are required for a slow- and tight-binding inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: The Biological Activity of O-Desmethyl Apixaban Sulfate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the major circulating metabolite of the direct Factor Xa (FXa) inhibitor, apixaban.[1][2][3] Apixaban is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[4][5] Understanding the biological activity of its metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological profile, including its efficacy and safety. This technical guide provides an in-depth analysis of the known biological activity of O-Desmethyl apixaban sulfate sodium, focusing on its interaction with Factor Xa. The guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Biological Activity: Inhibition of Factor Xa

The primary and most studied biological activity of this compound is its ability to inhibit Factor Xa, a critical enzyme in the coagulation cascade.[1][6][7] However, its potency is significantly lower than that of the parent compound, apixaban.

Quantitative Data Summary

The inhibitory activity of this compound against Factor Xa has been quantified, revealing a significant difference in potency compared to apixaban.

| Compound | Target | Parameter | Value | Reference |

| This compound | Factor Xa | Ki | 58 µM | [1][6] |

| Apixaban | Factor Xa | Ki | 0.08 nM | [8][9] |

Ki (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher affinity and greater potency.

The data clearly indicates that this compound is several orders of magnitude less potent as a Factor Xa inhibitor than apixaban. This substantial difference in potency has led some preclinical studies to describe the metabolite as "inactive" against human FXa in a physiologically relevant context.[8][10][11]

Experimental Protocols

A detailed understanding of the methodologies used to determine the biological activity of this compound is essential for interpreting the data and for designing future studies.

Determination of Ki for Factor Xa Inhibition (Chromogenic Assay)

The inhibition constant (Ki) of this compound for Factor Xa is typically determined using an in vitro chromogenic assay. While the specific protocol for this metabolite is not extensively detailed in publicly available literature, a general methodology can be outlined based on standard practices for assessing Factor Xa inhibitors.[12][13][14]

Objective: To determine the concentration of the inhibitor that results in 50% inhibition of Factor Xa activity (IC50), which is then used to calculate the Ki.

Materials:

-

Purified human Factor Xa

-

Chromogenic substrate specific for Factor Xa (e.g., S-2765)

-

This compound (test inhibitor)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, Factor Xa, and the chromogenic substrate in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of Factor Xa.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Measurement: Measure the absorbance of the product (e.g., p-nitroaniline) released by the enzymatic cleavage of the substrate over time using a microplate reader at a specific wavelength (e.g., 405 nm).

-

Data Analysis: Plot the rate of substrate hydrolysis against the concentration of the inhibitor. Determine the IC50 value from the resulting dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Michaelis constant (Km) of the substrate.

Visualizations

Metabolic Pathway of Apixaban

Apixaban is metabolized in the liver primarily through O-demethylation, followed by sulfation to form this compound.[2][15] The sulfotransferase enzyme SULT1A1 plays a major role in this sulfation step.[16][17]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | Factor Xa | TargetMol [targetmol.com]

- 7. odesmethyl apixaban sulfate sodium — TargetMol Chemicals [targetmol.com]

- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chromogenic laboratory assays to measure the factor Xa-inhibiting properties of apixaban--an oral, direct and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of apixaban anti-factor Xa assay and impact of body weight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A universal anti‐Xa assay for rivaroxaban, apixaban, and edoxaban measurements: method validation, diagnostic accuracy and external validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Sulfation of o-demethyl apixaban: enzyme identification and species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Redirecting [linkinghub.elsevier.com]

In Vitro Factor Xa Inhibition by O-Desmethyl Apixaban Sulfate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apixaban (B1684502) is a potent, orally bioavailable, direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[1][2][3] Its metabolism in humans leads to several metabolites, with O-desmethyl apixaban sulfate (B86663) being the most significant circulating metabolite.[4] This document provides a detailed technical overview of the in vitro Factor Xa inhibitory activity of this major metabolite compared to its parent compound. It includes a summary of quantitative inhibition data, a detailed experimental protocol for a representative chromogenic FXa inhibition assay, and visualizations of the metabolic and experimental pathways. The data conclusively demonstrates that while apixaban is a highly potent FXa inhibitor, the O-desmethyl apixaban sulfate metabolite possesses markedly reduced and likely clinically insignificant inhibitory activity against Factor Xa.

Introduction: Apixaban Metabolism and the Role of Factor Xa

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting both free and clot-bound Factor Xa, thereby preventing the conversion of prothrombin to thrombin and reducing thrombus formation.[1][2][5] The metabolic fate of apixaban is a key aspect of its pharmacological profile. In humans, apixaban is metabolized through several pathways, including O-demethylation and hydroxylation. The primary circulating metabolite is O-desmethyl apixaban sulfate.[4] Understanding the pharmacological activity of such major metabolites is critical for a comprehensive assessment of a drug's safety and efficacy profile.

Metabolic Pathway of Apixaban to O-Desmethyl Apixaban Sulfate

The formation of O-desmethyl apixaban sulfate is a two-step metabolic process:

-

Phase I Metabolism (O-demethylation): The methoxy (B1213986) group on the p-methoxyphenyl moiety of apixaban is removed, a reaction primarily catalyzed by cytochrome P450 enzymes (CYP3A4 being the main contributor), to form O-desmethyl apixaban.

-

Phase II Metabolism (Sulfation): The newly exposed hydroxyl group on the O-desmethyl apixaban intermediate undergoes conjugation with a sulfonate group, a reaction catalyzed by sulfotransferase (SULT) enzymes. This results in the formation of the stable and water-soluble metabolite, O-desmethyl apixaban sulfate.

Quantitative Inhibition Data

The in vitro inhibitory potency of a compound against its target enzyme is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value signifies greater potency.

The data clearly shows a vast difference in inhibitory activity between apixaban and its major metabolite. O-desmethyl apixaban sulfate is profoundly less potent, with an inhibition constant in the micromolar range, compared to the sub-nanomolar potency of the parent drug.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Potency vs. Apixaban |

| Apixaban | Human Factor Xa | 0.08 nM [1][6][7] | - |

| O-Desmethyl Apixaban Sulfate Sodium | Human Factor Xa | 58 µM (58,000 nM)[4][8] | ~725,000-fold weaker |

Experimental Protocol: In Vitro Chromogenic Factor Xa Inhibition Assay

This section details a representative protocol for determining the Kᵢ or IC₅₀ of an inhibitor against purified human Factor Xa using a chromogenic substrate. This method is based on the principle that active FXa cleaves a synthetic peptide substrate, releasing a chromophore (like p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The inhibitor's presence reduces the rate of substrate cleavage in a concentration-dependent manner.

Materials and Reagents

-

Purified Human Factor Xa

-

Chromogenic FXa Substrate (e.g., S-2765, CH₃OCO-D-CHA-Gly-Arg-pNA-AcOH)

-

Test Inhibitor (this compound)

-

Assay Buffer: Tris-HCl or HEPES buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) containing a carrier protein like BSA or PEG to prevent non-specific binding.

-

96-well microtiter plates

-

Microplate spectrophotometer capable of reading absorbance at 405 nm

Experimental Workflow Diagram

Step-by-Step Procedure

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 1 nM to 1 mM).

-

Assay Plate Setup: To the wells of a 96-well microplate, add 50 µL of assay buffer.

-

Add Inhibitor: Add 25 µL of the various inhibitor dilutions (or vehicle control) to the appropriate wells.

-

Enzyme Addition and Pre-incubation: Add 25 µL of purified human Factor Xa solution (at a fixed concentration, e.g., 0.5 nM) to each well. Mix gently and pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

-

Reaction Initiation: Initiate the chromogenic reaction by adding 50 µL of the FXa chromogenic substrate (at a concentration near its Kₘ, e.g., 100 µM) to all wells.

-

Data Acquisition: Immediately place the microplate into a spectrophotometer pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes (kinetic mode).[6] Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 15 minutes) by adding 50 µL of 50% acetic acid and read the final absorbance.[9]

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic absorbance curve (ΔOD/min).

-

Plot the reaction velocity (or % inhibition) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

If necessary, convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis-Menten constant (Kₘ).

-

Conclusion

The quantitative in vitro data unequivocally establishes that O-desmethyl apixaban sulfate, the primary circulating metabolite of apixaban in humans, is a significantly weaker inhibitor of Factor Xa than its parent drug.[1][4][8] With a Kᵢ value that is over 700,000 times higher than that of apixaban, it is considered to be pharmacologically inactive with respect to Factor Xa inhibition at clinically relevant concentrations.[] This finding is crucial for drug development and clinical pharmacology, as it indicates that the anticoagulant effect of apixaban therapy is driven by the parent compound itself, and not by its major metabolite. The metabolic pathway effectively serves as a deactivation and clearance route for the drug.

References

- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Apixaban: an oral direct factor-xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Apixaban | Factor Xa | TargetMol [targetmol.com]

- 8. This compound | Factor Xa | TargetMol [targetmol.com]

- 9. Determination of rivaroxaban by different factor Xa specific chromogenic substrate assays: reduction of interassay variability - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of O-Desmethyl Apixaban Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacokinetics of O-Desmethyl apixaban (B1684502) sulfate (B86663), the primary circulating metabolite of the direct Factor Xa inhibitor, apixaban. While comprehensive pharmacokinetic parameters for this specific metabolite are not extensively detailed in publicly available literature, this document synthesizes the existing data on its formation, quantification, and role in the overall disposition of apixaban.

Executive Summary

Apixaban is an orally administered anticoagulant that undergoes metabolic transformation in the body. The principal metabolic pathway involves O-demethylation, primarily mediated by the cytochrome P450 enzyme CYP3A4/5, followed by sulfation.[1][2][3] The resulting metabolite, O-Desmethyl apixaban sulfate, is a stable, water-soluble, and pharmacologically inactive compound.[2][4] It has been identified as the most significant circulating metabolite of apixaban in human plasma.[2][5][6] Elimination of apixaban and its metabolites occurs through multiple pathways, including renal and fecal excretion.[2] This guide details the experimental methods used to characterize this metabolite and presents the available quantitative data regarding its detection and excretion.

Apixaban Metabolism and the Formation of O-Desmethyl Apixaban Sulfate

The biotransformation of apixaban is a multi-step process. The primary metabolic pathways identified in humans include O-demethylation and hydroxylation.[2] The O-demethylated intermediate can then undergo further transformation, notably sulfation, to form O-Desmethyl apixaban sulfate.[1][2]

Metabolic Pathway

The metabolic cascade leading to the formation of O-Desmethyl apixaban sulfate is initiated by CYP450 enzymes.

References

- 1. rrml.ro [rrml.ro]

- 2. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

O-Desmethyl apixaban sulfate sodium as a biomarker for apixaban metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Apixaban (B1684502), an oral, direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic events. Understanding its metabolic fate is crucial for optimizing therapeutic strategies and ensuring patient safety. A principal circulating metabolite in humans is O-desmethyl apixaban sulfate (B86663). This technical guide provides a comprehensive overview of the role of this metabolite as a biomarker for apixaban metabolism, detailing its pharmacokinetics, the enzymatic pathways governing its formation, and validated methods for its quantification.

Apixaban Metabolism: The Central Role of O-Desmethyl Apixaban Sulfate

Apixaban undergoes extensive metabolism in the body, with multiple pathways contributing to its clearance. The formation of O-desmethyl apixaban sulfate is a significant metabolic route. This process involves two key enzymatic steps:

-

O-demethylation: Primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. Other CYPs, including 1A2, 2C8, 2C9, 2C19, and 2J2, play minor roles.[1][2] This initial step produces the intermediate, O-desmethyl apixaban.

-

Sulfation: The hydroxyl group on O-desmethyl apixaban is then conjugated with a sulfate group by sulfotransferase (SULT) enzymes.[1]

Biochemical studies have identified SULT1A1 as the primary enzyme responsible for the sulfation of O-desmethyl apixaban in humans.[2] While SULT1A2 also shows catalytic activity, the high expression and greater catalytic efficiency of SULT1A1 in the liver suggest its dominant role in this metabolic pathway.[2] The resulting O-desmethyl apixaban sulfate is a more water-soluble compound, facilitating its excretion. Importantly, this major metabolite is pharmacologically inactive, with a significantly lower affinity for Factor Xa compared to the parent drug.[3]

Pharmacokinetic Profile of Apixaban and its Major Metabolite

Following oral administration, apixaban is the main component circulating in plasma.[4] O-desmethyl apixaban sulfate is the most significant metabolite present in human plasma.[4] The pharmacokinetic parameters of both apixaban and its sulfate conjugate are summarized below.

Table 1: Pharmacokinetic Parameters of Apixaban in Healthy Adults

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [5] |

| Absolute Bioavailability | ~50% (for doses up to 10 mg) | [5] |

| Plasma Protein Binding | ~87% | [5] |

| Apparent Elimination Half-life (t½) | ~12 hours | [2] |

| Total Plasma Clearance | ~3.3 L/h | [1] |

| Renal Clearance | ~27% of total clearance | [1] |

Table 2: Pharmacokinetic Data for O-Desmethyl Apixaban Sulfate (BMS-730823/M1)

| Parameter | Observation | Reference(s) |

| Relative Plasma Concentration | Major circulating metabolite | [4] |

| Pharmacological Activity | Inactive against human Factor Xa | [3] |

| Exposure in Renal Impairment | In End-Stage Renal Disease (ESRD) subjects, geometric mean Cmax and AUC were 1.85-fold and 4.6-fold higher, respectively, compared to healthy subjects. | [6] |

| Maximum Plasma Concentration (Cmax) | Geometric mean Cmax was ≤ 20 ng/mL in a study including healthy subjects and those with ESRD. | [6] |

Signaling and Metabolic Pathways

The metabolic conversion of apixaban to O-desmethyl apixaban sulfate is a critical pathway for its elimination. The following diagram illustrates this process.

Caption: Metabolic conversion of apixaban to its inactive sulfate metabolite.

Experimental Protocols

Quantification of Apixaban and O-Desmethyl Apixaban Sulfate in Human Plasma by LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of apixaban and its O-desmethyl sulfate metabolite.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., apixaban-d7).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

-

HPLC System: A validated high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B and a 1-minute re-equilibration at 10% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

Table 3: MRM Transitions for Apixaban and its Metabolite

Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Apixaban 460.2 443.2 O-desmethyl apixaban sulfate 526.1 446.1 Apixaban-d7 (Internal Standard) 467.2 450.2

4. Method Validation

The method should be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow for Biomarker Analysis

The following diagram illustrates the general workflow for the analysis of apixaban and its metabolite in a clinical or research setting.

Caption: A typical workflow for the bioanalysis of apixaban and its metabolites.

Conclusion

O-desmethyl apixaban sulfate serves as a critical biomarker for understanding the metabolic clearance of apixaban. Its formation, primarily driven by CYP3A4 and SULT1A1, represents a major elimination pathway for the drug. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of both the parent drug and its inactive sulfate metabolite, enabling detailed pharmacokinetic and drug metabolism studies. For researchers and drug development professionals, monitoring this metabolite can provide valuable insights into inter-individual variability in apixaban metabolism and potential drug-drug interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Discovery and Identification of Apixaban Metabolites

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of apixaban (B1684502), an oral, direct factor Xa inhibitor. The document details the key metabolic pathways, identified metabolites, quantitative exposure data, and the experimental methodologies employed for their discovery and characterization.

Introduction

Apixaban is a highly selective, reversible inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[1][2] Understanding its metabolism is fundamental to characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its overall safety and efficacy. The primary routes of biotransformation for apixaban involve oxidation and conjugation, with multiple elimination pathways contributing to its clearance.[3][4]

Metabolic Pathways of Apixaban

The biotransformation of apixaban in humans is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4/5 being the major contributor.[5][6] Minor contributions also come from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2.[5][7] The main metabolic reactions identified are O-demethylation of the methoxyphenyl moiety and hydroxylation at the 3-oxopiperidinyl moiety.[5][6] The resulting metabolites can undergo further conjugation, primarily sulfation.[8][9]

The diagram below illustrates the principal metabolic pathway for apixaban.

Major Human Metabolites

In human plasma, unchanged apixaban is the most abundant circulating component.[5][7] Several metabolites have been identified, but only one is considered significant in terms of exposure.

-

O-demethyl apixaban sulfate (M1): This is the major circulating metabolite in humans, formed via O-demethylation followed by sulfation.[8][10] Its exposure accounts for approximately 25% of the parent drug's area under the curve (AUC).[5][11] Importantly, M1 is pharmacologically inactive, showing no significant inhibition of Factor Xa.[9][12]

-

O-demethyl apixaban (M2) and Hydroxylated Metabolites (e.g., M7): These oxidative metabolites are formed by CYP3A4/5 but circulate at much lower concentrations.[6][9] Their exposure does not exceed 5% of the parent apixaban levels.[9]

Quantitative Analysis of Apixaban Elimination

Human mass balance studies using radiolabeled [¹⁴C]apixaban have been crucial for quantifying the routes of elimination. These studies show that apixaban is cleared through multiple pathways, including renal excretion, metabolism, and direct intestinal excretion.[4][7] Unchanged apixaban accounts for approximately half of the total recovered dose.[8][13]

Table 1: Mean Recovery of an Oral 20 mg Radiolabeled Apixaban Dose in Healthy Male Subjects

| Excretion Route | Group 1 (n=6, No Bile Collection) | Group 2 (n=4, With Bile Collection) |

|---|---|---|

| Feces (% of Dose) | 56.0% | 46.7% |

| Urine (% of Dose) | 24.5% | 28.8% |

| Bile (% of Dose) | N/A | 2.44% |

| Total Recovery | 80.5% | 77.94% |

Source: Data adapted from Raghavan et al., 2009.[8][13][14]

Table 2: Relative Exposure of Major Apixaban Metabolites in Human Plasma

| Component | Relative Exposure (as % of Apixaban AUC) | Pharmacological Activity |

|---|---|---|

| Apixaban (Parent Drug) | 100% | Active |

| O-demethyl apixaban sulfate (M1) | ~25% | Inactive |

| Other Metabolites (e.g., M2, M7) | < 5% | Inactive |

Source: Data compiled from multiple sources.[5][9][11]

Experimental Protocols

The identification and quantification of apixaban metabolites have been accomplished through a combination of in vivo and in vitro studies, utilizing advanced analytical techniques.

The general workflow for these studies is depicted below.

5.1. In Vivo Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

-

Objective: To determine the pharmacokinetic profile, routes of elimination, and metabolic fate of apixaban in humans.

-

Protocol:

-

Subjects: Healthy male volunteers were enrolled.[14]

-

Dosing: A single oral dose of 20 mg of [¹⁴C]apixaban was administered.[8]

-

Sample Collection: Blood, urine, and feces were collected at predetermined intervals.[14] In a subset of subjects, bile was also collected via an indwelling nasobiliary tube.[8]

-

Analysis: Total radioactivity in all samples was measured to determine mass balance. Plasma, urine, and fecal extracts were analyzed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for metabolite profiling and identification.[15][16]

-

5.2. In Vitro Metabolism Studies

-

Objective: To identify the enzymes responsible for apixaban metabolism and to characterize the primary metabolic pathways.

-

Protocol:

-

Systems: Incubations were performed using human liver microsomes, primary human hepatocytes, and cDNA-expressed human CYP enzymes.[6][17]

-

Incubation: Apixaban was incubated with the selected in vitro system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions).[18]

-

Metabolite Formation: The formation of metabolites, such as O-demethyl apixaban (M2) and hydroxylated products (M4, M7), was monitored over time.[6]

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, experiments were conducted with a panel of individual human liver microsomes, cDNA-expressed P450s, and selective chemical inhibitors.[6][18]

-

5.3. Analytical Methodology: LC-MS/MS

-

Objective: To separate, detect, and quantify apixaban and its metabolites in complex biological matrices.

-

General Protocol:

-

Sample Preparation: A simple protein precipitation with acetonitrile (B52724) is commonly used to extract apixaban and its metabolites from plasma samples.[19]

-

Chromatographic Separation: Separation is achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) on a C18 column.[19][20] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.[19][21]

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.[21] Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification, using specific precursor-to-product ion transitions for apixaban and each metabolite.[19]

-

Conclusion

The metabolism of apixaban has been thoroughly characterized through rigorous in vivo and in vitro studies. It is cleared via multiple pathways, including metabolism primarily by CYP3A4/5, as well as direct renal and intestinal excretion. The major biotransformation routes are O-demethylation and hydroxylation. While several metabolites have been identified, only O-demethyl apixaban sulfate (M1) is present in significant amounts in human circulation, and it is pharmacologically inactive. This well-defined and favorable metabolic profile, with no active circulating metabolites, contributes to apixaban's predictable pharmacokinetics and low potential for metabolic drug-drug interactions.[6][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Apixaban - Metabolism, Pharmacologic Properties and Drug Interactions | Bentham Science [benthamscience.com]

- 3. ashpublications.org [ashpublications.org]

- 4. Pharmacokinetics | Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review | springermedicine.com [springermedicine.com]

- 5. Apixaban | C25H25N5O4 | CID 10182969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro assessment of metabolic drug-drug interaction potential of apixaban through cytochrome P450 phenotyping, inhibition, and induction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy O-Demethyl apixaban sulfate | 1118765-14-2 | >98% [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Apixaban Metabolism and Pharmacokinetics after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] In Vitro Assessment of Metabolic Drug-Drug Interaction Potential of Apixaban through Cytochrome P450 Phenotyping, Inhibition, and Induction Studies | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of apixaban concentrations in different human biological fluids by UHPLC-MS/MS. Clinical pharmacokinetic application in a subject with chronic kidney disease and nonvalvular atrial fibrillation on haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of O-Desmethyl Apixaban Sulfate in the Coagulation Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apixaban (B1684502) is a direct, selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its metabolism is a key aspect of its pharmacological profile. This technical guide provides an in-depth analysis of its major human metabolite, O-Desmethyl apixaban sulfate (B86663), and its role in coagulation. Contrary to some commercially available information, peer-reviewed preclinical studies that were pivotal in the development of apixaban demonstrate that O-Desmethyl apixaban sulfate is an inactive metabolite with no significant inhibitory effect on Factor Xa.[1][2] This guide will detail the metabolic pathway of apixaban, present the quantitative data regarding the activity of its metabolite, and provide relevant experimental protocols.

Introduction

Apixaban exerts its anticoagulant effect by directly binding to and inhibiting both free and clot-bound Factor Xa, thereby preventing the conversion of prothrombin to thrombin and the subsequent formation of a fibrin (B1330869) clot.[3] The biotransformation of apixaban is a critical consideration in its clinical application, influencing its half-life, clearance, and potential for drug-drug interactions. The primary circulating metabolite of apixaban in humans is O-Desmethyl apixaban sulfate.[4][5] Understanding the pharmacological activity of this metabolite is essential for a complete characterization of apixaban's mechanism of action and safety profile.

Apixaban Metabolism

Apixaban undergoes metabolism primarily in the liver. The main metabolic pathway involves O-demethylation, followed by sulfation.[6]

-

O-demethylation: This initial step is catalyzed predominantly by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from other CYPs.[6] This reaction removes a methyl group from the methoxyphenyl moiety of apixaban, yielding O-Desmethyl apixaban.

-

Sulfation: The resulting hydroxyl group on O-Desmethyl apixaban is then conjugated with a sulfonate group. This reaction is catalyzed by sulfotransferase enzymes (SULTs), primarily SULT1A1 and SULT1A2.[6] The final product is O-Desmethyl apixaban sulfate.

Role in the Coagulation Cascade

The definitive preclinical research on apixaban by Wong et al. (2011) explicitly states that O-Desmethyl apixaban sulfate is inactive against human Factor Xa.[1][2] This finding indicates that the major circulating metabolite of apixaban does not contribute to its anticoagulant effect. After its formation, this stable and water-soluble metabolite is eliminated from the body.[4]

It is important to note a discrepancy in the available data. Several commercial chemical suppliers report an inhibitory constant (Ki) of 58 μM for O-Desmethyl apixaban sulfate against Factor Xa.[7][8] However, the primary peer-reviewed literature does not support this claim. Given that the Ki of the parent drug, apixaban, is 0.08 nM, a Ki of 58 μM would represent an approximately 725,000-fold decrease in potency, rendering the metabolite pharmacologically insignificant in this context.[1]

Data Presentation

The following table summarizes the available quantitative data for apixaban and its major metabolite, O-Desmethyl apixaban sulfate, concerning their interaction with Factor Xa.

| Compound | Target | Parameter | Value | Source |

| Apixaban | Human Factor Xa | Ki | 0.08 nM | Wong PC, et al. J Thromb Thrombolysis. 2011[1] |

| O-Desmethyl apixaban sulfate | Human Factor Xa | Activity | Inactive | Wong PC, et al. J Thromb Thrombolysis. 2011[1][2] |

| O-Desmethyl apixaban sulfate | Factor Xa | Ki | 58 μM | Commercial Suppliers[7][8] |

Experimental Protocols

Protocol for Identification of Apixaban Metabolizing Enzymes (Sulfotransferases)

This protocol is adapted from the methodology described by Wang L, et al. in Drug Metabolism and Disposition, 2009.

Objective: To identify the human sulfotransferase (SULT) enzymes responsible for the formation of O-Desmethyl apixaban sulfate.

Materials:

-

O-Desmethyl apixaban

-

Human liver S9 fraction

-

cDNA-expressed human SULTs (SULT1A1, SULT1A2, SULT1A3, SULT1E1, SULT2A1)

-

3'-phosphoadenosine 5'-phosphosulfate (PAPS)

-

Potassium phosphate (B84403) buffer

-

Selective SULT inhibitors (e.g., quercetin, 2,6-dichloro-4-nitrophenol)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation: Incubations are performed in microtubes containing potassium phosphate buffer, O-Desmethyl apixaban, and either human liver S9 or a specific cDNA-expressed SULT enzyme.

-

Reaction Initiation: The sulfation reaction is initiated by the addition of the cofactor PAPS.

-

Incubation Conditions: The reaction mixtures are incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is terminated by the addition of cold acetonitrile.

-

Sample Preparation: The samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

-

LC-MS/MS Analysis: The formation of O-Desmethyl apixaban sulfate is quantified using a validated LC-MS/MS method.

-

Inhibition Studies: To confirm the role of specific SULTs, the incubations are repeated in the presence of selective inhibitors.

General Protocol for Factor Xa Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against Factor Xa.

Objective: To measure the inhibitory constant (Ki) of a test compound against purified human Factor Xa.

Materials:

-

Purified human Factor Xa

-

Fluorogenic or chromogenic Factor Xa substrate

-

Test compound (e.g., O-Desmethyl apixaban sulfate)

-

Assay buffer (e.g., Tris-HCl with NaCl and CaCl2)

-

96-well microplates

-

Microplate reader

Procedure:

-

Assay Preparation: A range of concentrations of the test compound is prepared by serial dilution.

-

Enzyme and Inhibitor Pre-incubation: Purified human Factor Xa is pre-incubated with each concentration of the test compound in the assay buffer in a 96-well plate for a specified period to allow for binding to reach equilibrium.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the Factor Xa substrate.

-

Signal Detection: The plate is incubated at a controlled temperature, and the change in fluorescence or absorbance is measured over time using a microplate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a dose-response curve. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Visualizations

Caption: Metabolic pathway of apixaban to its inactive metabolite.

Caption: Role of apixaban and its inactive metabolite in the coagulation cascade.

References

- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apixaban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Apixaban metabolism and pharmacokinetics after oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-Desmethyl apixaban sulfate sodium | Factor Xa | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

chemical structure and properties of O-Desmethyl apixaban sulfate sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium is the primary circulating metabolite of the direct Factor Xa inhibitor, apixaban. While demonstrating significantly reduced pharmacological activity compared to its parent compound, a thorough understanding of its chemical structure, properties, and formation is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies in the development of novel anticoagulants. This technical guide provides an in-depth overview of O-Desmethyl apixaban sulfate sodium, including its chemical properties, a detailed description of its metabolic generation, and protocols for its synthesis and analytical characterization.

Chemical Structure and Properties

This compound is formed through the O-demethylation of the 4-methoxyphenyl (B3050149) group of apixaban, followed by sulfation of the resulting phenolic hydroxyl group.

Chemical Structure:

O-Desmethyl Apixaban Sulfate Sodium: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium, the major circulating metabolite of the direct Factor Xa (FXa) inhibitor, apixaban. This document details its chemical identity, metabolic formation, and key physicochemical and pharmacological properties.

Core Compound Identification

A clear identification of O-Desmethyl apixaban sulfate sodium is fundamental for any research and development endeavor. The key identifiers for this compound are summarized below.

| Parameter | Value |

| CAS Number | 1118765-14-2 |

| Molecular Formula | C₂₄H₂₂N₅NaO₇S |

| Synonyms | This compound salt, Apixaban Metabolite M1 |

Metabolic Pathway of Apixaban to O-Desmethyl Apixaban Sulfate

Apixaban undergoes metabolism in the liver, leading to the formation of O-Desmethyl apixaban sulfate. This biotransformation is a two-step process involving O-demethylation followed by sulfation. In plasma, O-demethyl apixaban sulfate is the most significant metabolite of apixaban.[1][2]

The metabolic cascade is initiated by cytochrome P450 enzymes, primarily CYP3A4 and to a lesser extent CYP3A5, which catalyze the O-demethylation of apixaban to its intermediate, O-Desmethyl apixaban. Subsequently, this intermediate is conjugated by sulfotransferase enzymes (SULTs), with SULT1A1 being the principal enzyme responsible for its conversion to the final sulfate metabolite.

Metabolic conversion of apixaban to its major metabolite.

Physicochemical and Pharmacological Data

While extensive data is available for the parent drug, apixaban, the characterization of its metabolite is more specific. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 547.52 g/mol | |

| Factor Xa Inhibition (Ki) | 58 µM | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, based on publicly available literature, the following sections outline the general methodologies that would be employed.

Chemical Synthesis

A specific, publicly available, detailed protocol for the chemical synthesis of this compound is not readily found in the scientific literature. The synthesis would likely involve a multi-step process starting from a suitable precursor of O-Desmethyl apixaban, followed by a sulfation reaction and subsequent salt formation. The general workflow for such a synthesis is depicted below.

A generalized workflow for the chemical synthesis.

Quantitative Analysis by LC-MS/MS

The quantification of O-Desmethyl apixaban sulfate in biological matrices such as human plasma is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity. While a specific validated protocol for this metabolite is not detailed here, a general approach based on methods for apixaban and other metabolites is outlined.[4][5][6][7][8]

1. Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Liquid-Liquid Extraction or Solid-Phase Extraction: For cleaner samples and lower limits of quantification, LLE or SPE can be employed to isolate the analyte from the plasma matrix.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation process for accurate quantification.

2. Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve separation from other plasma components and metabolites.

3. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode would be optimized for the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Factor Xa Inhibition Assay

The inhibitory activity of this compound on Factor Xa is determined using a chromogenic assay.[9][10][11][12] As a weak inhibitor, the assay conditions may need to be adjusted accordingly (e.g., using higher concentrations of the inhibitor).

Principle: The assay measures the residual activity of a fixed amount of Factor Xa after incubation with the inhibitor. A chromogenic substrate that is specifically cleaved by Factor Xa is added, and the rate of color development is inversely proportional to the inhibitory activity of the compound.

General Protocol:

-

A solution of human Factor Xa is pre-incubated with varying concentrations of this compound in a suitable buffer.

-

A chromogenic substrate for Factor Xa is added to initiate the reaction.

-

The absorbance is measured over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).

-

The rate of the reaction is calculated for each inhibitor concentration.

-

The Ki value is determined by fitting the data to an appropriate enzyme inhibition model.

References

- 1. [PDF] Apixaban Metabolism and Pharmacokinetics after Oral Administration to Humans | Semantic Scholar [semanticscholar.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. waters.com [waters.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Anti-Xa Assays [practical-haemostasis.com]

- 10. lancet.co.za [lancet.co.za]

- 11. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 12. Anti-Xa assays - Australian Prescriber [australianprescriber.tg.org.au]

A Technical Guide to O-Desmethyl Apixaban Sulfate Sodium for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing, analytical characterization, and metabolic context of O-Desmethyl Apixaban (B1684502) Sulfate (B86663) Sodium, a principal metabolite of the direct Factor Xa inhibitor, Apixaban. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and analytical development.

Introduction

Apixaban is an orally bioavailable anticoagulant that acts as a direct inhibitor of Factor Xa (FXa).[1] Its metabolism in humans leads to the formation of several metabolites, with O-Desmethyl Apixaban Sulfate being the most abundant circulating metabolite.[2] While Apixaban is a potent inhibitor of FXa, its O-Desmethyl Apixaban Sulfate metabolite is considered inactive.[2] Nevertheless, the availability of this metabolite as a research chemical is crucial for a variety of applications, including as a reference standard in analytical method development and validation, for use in metabolic and drug-drug interaction studies, and as a negative control in in-vitro and in-vivo pharmacological assessments.

Commercial Suppliers of O-Desmethyl Apixaban Sulfate Sodium

A number of commercial suppliers provide this compound for research purposes. The following table summarizes the offerings from several key vendors. Please note that availability and product specifications are subject to change and should be verified directly with the supplier.

| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities | Notes |

| MedChemExpress | This compound | HY-100652A | >98% | 5mg, 10mg, 50mg, 100mg | Stated Ki of 58 μM for FXa. For research use only.[3] |

| Toronto Research Chemicals (TRC) | This compound Salt | D290892 | Not specified | 1mg, 5mg, 10mg | Available through distributors like Biomall. |

| Acanthus Research | This compound | ACA-170621-0022 | High Purity | 50mg, Custom sizes | Provided as a drug metabolite reference standard.[4] |

| LGC Standards | This compound Salt | TRC-D290892-5MG | Not specified | 5mg | High-quality reference standards for pharmaceutical testing. |

| TeraGenomics | This compound Salt | Not specified | Not specified | 5mg | Distributed by Gentaur. |

| TargetMol | This compound | T8583 | >98% | 5mg, 10mg, 50mg, 100mg | For research purposes only. |

| SynZeal | O-Desmethyl Apixaban Sulfate | SZ-A062005 | High Purity | Custom synthesis | Supplied with detailed characterization data.[5] |

| Axios Research | O-Desmethyl Apixaban Sulfate | Not specified | High Purity | Not specified | Fully characterized chemical compound used as a reference standard.[6] |

Metabolic Pathway of Apixaban

The primary metabolic pathway leading to the formation of O-Desmethyl Apixaban Sulfate involves two key steps: O-demethylation of the methoxyphenyl group of Apixaban, followed by sulfation. The initial O-demethylation is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5, with minor contributions from other CYPs. The subsequent sulfation is carried out by sulfotransferase enzymes.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and in-vitro functional analysis of this compound are not widely published, existing analytical methodologies for Apixaban and its metabolites can be adapted for the characterization and quality control of this research chemical.

Analytical Characterization by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from established methods for the analysis of Apixaban and its impurities.[7][8][9][10] It is suitable for verifying the identity and purity of a commercial or synthesized standard of this compound.

Objective: To determine the retention time and assess the purity of this compound.

Materials:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

-

RP-HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate in water, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A common starting gradient could be 95:5 (Aqueous:Organic) to 5:95 over 20 minutes.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of approximately 1 mg/mL to create a stock solution. Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10-50 µg/mL).

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with aqueous and organic phases (as prepared above).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

-

Analysis: Inject the standard solution into the HPLC system and record the chromatogram.

-

Data Interpretation: Determine the retention time of the main peak corresponding to this compound. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the structural confirmation of this compound, based on methods used for the quantification of Apixaban and its metabolites in biological matrices.[11][12][13]

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound reference standard

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Solvents and column as described in the HPLC protocol.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1 µg/mL) in a suitable solvent compatible with the mobile phase.

-

LC-MS/MS Conditions:

-

Liquid Chromatography: Utilize the same or similar LC conditions as described in the RP-HPLC protocol to achieve chromatographic separation.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), likely in negative ion mode to detect the sulfate conjugate.

-

Scan Mode: Full scan to determine the parent ion mass.

-

Product Ion Scan (MS/MS): Fragment the parent ion to obtain a characteristic fragmentation pattern.

-

-

-

Data Analysis:

-

Confirm the presence of the expected parent ion corresponding to the molecular weight of O-Desmethyl Apixaban Sulfate.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions, which can be compared with theoretical fragmentation patterns or literature data for structural confirmation.

-

In-Vitro Factor Xa (FXa) Inhibition Assay

This protocol describes a general enzymatic assay to confirm the reported low activity of this compound against its parent drug's target, Factor Xa. It would serve as a negative control in comparison to Apixaban.

Objective: To measure the inhibitory activity (or lack thereof) of this compound on human Factor Xa.

Materials:

-

This compound

-

Apixaban (as a positive control)

-

Human Factor Xa (purified enzyme)

-

Chromogenic FXa substrate (e.g., S-2222)

-

Assay buffer (e.g., Tris-HCl buffer with salts and a carrier protein like BSA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and Apixaban in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Dilute the human Factor Xa and the chromogenic substrate in the assay buffer to their respective working concentrations.

-

-

Assay Protocol:

-

Add a small volume of the serially diluted test compounds (this compound and Apixaban) or vehicle control to the wells of the 96-well plate.

-

Add the Factor Xa solution to each well and incubate for a predefined period (e.g., 10-15 minutes) at 37 °C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each concentration of the test compounds.

-

Normalize the data to the vehicle control and plot the percent inhibition versus the compound concentration.

-

Determine the IC50 value for Apixaban. It is expected that this compound will show minimal to no inhibition at relevant concentrations.

-

Conclusion

This compound is an essential research tool for scientists working on the development and understanding of Apixaban and other direct Factor Xa inhibitors. Its commercial availability facilitates its use as a reference standard for analytical method development, in metabolic studies, and as a crucial negative control in pharmacological assays. The information and adapted protocols provided in this guide aim to support researchers in the effective procurement and application of this important metabolite in their studies.

References

- 1. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. O-Desmethyl Apixaban Sulfate | 1118765-14-2 | SynZeal [synzeal.com]

- 6. O-Desmethyl Apixaban Sulfate | Axios Research [axios-research.com]

- 7. researchgate.net [researchgate.net]

- 8. ijcrt.org [ijcrt.org]

- 9. Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug [scirp.org]

- 10. questjournals.org [questjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. ovid.com [ovid.com]

safety and handling guidelines for O-Desmethyl apixaban sulfate sodium

An In-depth Technical Guide to the Safety and Handling of O-Desmethyl apixaban (B1684502) sulfate (B86663) sodium

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information for O-Desmethyl apixaban sulfate sodium, a metabolite of the drug Apixaban. Much of the specific safety and toxicity data for this metabolite is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance of unknown potency. The handling guidelines and protocols provided are based on general principles for laboratory safety with research chemicals and should be adapted to individual laboratory safety policies and procedures. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Introduction

O-Desmethyl apixaban sulfate is the major circulating metabolite of Apixaban in humans.[1] Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa (FXa), used for the prevention and treatment of thromboembolic diseases.[2] Understanding the properties and safe handling of its metabolites is crucial for researchers involved in drug metabolism, pharmacokinetics, and toxicological studies. This guide provides a consolidated overview of the available technical data and recommended safety procedures for this compound.

Physicochemical and Biochemical Properties

While comprehensive experimental data for the physical properties of this compound are limited, some key identifiers and biochemical characteristics have been reported.

Table 1: Physicochemical Identifiers

| Property | Value | Source |

| Chemical Name | Sodium 4-(3-carbamoyl-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl)phenyl sulfate | [3] |

| Molecular Formula | C₂₄H₂₂N₅NaO₇S | [3] |

| Molecular Weight | 547.516 g/mol | [3] |

| Alternate CAS Number | 1118765-14-2 (for the sulfate form) | [3] |

| Appearance | Solid (Assumed) | N/A |

| Relative Density | 1.31 g/cm³ | [4] |

| Solubility | Data for the sulfate is limited. The parent compound, Apixaban, is soluble in DMSO (~5 mg/mL) and dimethylformamide (~3 mg/mL), and sparingly soluble in aqueous buffers.[5] |

Table 2: Biochemical Properties

| Property | Value | Source |

| Target | Coagulation Factor Xa (FXa) | |

| Inhibitory Constant (Ki) | 58 μM (for inhibition of human FXa) | |

| Metabolic Precursor | O-Desmethyl apixaban | [1] |

| Key Formation Enzyme | Sulfotransferase 1A1 (SULT1A1) | |

| Michaelis Constant (Km) | 36.8 μM (for formation by SULT1A1) | [6] |

| 70.8 μM (for formation by SULT1A2) | [6] | |

| 41.4 μM (for formation in human liver S9) | [6] |

Toxicological Information

Specific toxicological data for this compound is largely unavailable in public literature. The Safety Data Sheet (SDS) for the compound often indicates "No data available" for hazard classifications. However, based on regulatory review documents, the metabolite is considered "toxicologically qualified" because exposure levels in animal studies (dogs) were higher than those observed in humans without significant adverse effects.[7] The metabolite showed no significant effects on hERG channels at concentrations up to 30 µM.

Given the lack of specific data, the compound must be treated as a pharmaceutical-related substance of unknown potency. The primary pharmacological activity of its parent drug, Apixaban, is anticoagulation, which can lead to hemorrhage at high doses. While this metabolite is a much weaker inhibitor of FXa than Apixaban, appropriate precautions should still be taken.[8]

Metabolic Pathway and Logic Diagrams

Metabolic Formation Pathway

O-Desmethyl apixaban sulfate is formed in a two-step metabolic process from the parent drug, Apixaban. First, Apixaban undergoes O-demethylation, a reaction primarily catalyzed by cytochrome P450 enzymes (CYP3A4/5). The resulting intermediate, O-Desmethyl apixaban, is then rapidly conjugated by sulfotransferase enzymes (mainly SULT1A1) to form the final sulfate metabolite.

Caption: Metabolic pathway of Apixaban to its major human metabolite.

Laboratory Handling Workflow

A logical workflow should be followed when handling this compound in a research setting to ensure personnel safety and experimental integrity.

Caption: General laboratory workflow for handling the research compound.

Experimental Protocols

Protocol 1: Risk Assessment and Preparation

-